Acid yellow 121

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is characterized by its bright yellow color and is primarily used in various industrial applications, including textile dyeing, leather coloring, and as a colorant in inks and coatings . The compound is known for its good solubility in organic solvents and its stability under sunlight, making it a preferred choice for high-grade colorant applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Acid Yellow 121 typically involves a multi-step process starting with the diazotization of o-aminobenzoic acid. This is followed by a coupling reaction with 1-phenyl-3-methyl-5-pyrazolone to form an azo compound. The reaction conditions include dissolving 350 grams of o-aminobenzoic acid in 500 grams of hydrochloric acid, followed by the addition of 185 grams of sodium nitrite for diazotization. The resulting diazo liquid is then added to 400 grams of 1-phenyl-3-methyl-5-pyrazolone for the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves additional steps to enhance the yield and purity of the dye. After the coupling reaction, the azo compound undergoes complexation and substitution reactions. The complexation reaction involves adding an acid-binding agent and a complexing agent to the azo suspension, followed by heating at various temperatures ranging from 120°C to 155°C. The final substitution reaction involves the addition of a nonionic surfactant to obtain the finished product .

Analyse Des Réactions Chimiques

Types of Reactions: Acid Yellow 121 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in various fields.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: The reduction of this compound typically involves the use of reducing agents such as sodium dithionite or zinc dust in the presence of an acid.

Substitution: Substitution reactions often involve the use of nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of the original azo compound, which can be used for different applications depending on the desired properties .

Applications De Recherche Scientifique

Acid Yellow 121 has a wide range of applications in scientific research, including:

Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.

Biology: Employed in staining techniques for microscopic analysis of biological tissues.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

Industry: Widely used in the textile, leather, and ink industries for its vibrant color and stability.

Mécanisme D'action

The mechanism of action of Acid Yellow 121 involves its interaction with various molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The dye’s azo group (-N=N-) is particularly reactive and can undergo reduction to form aromatic amines, which can further interact with cellular components. These interactions can lead to changes in cellular processes, making this compound useful in various diagnostic and therapeutic applications .

Comparaison Avec Des Composés Similaires

Acid Yellow 17: Another azo dye with similar applications but different solubility and stability properties.

Solvent Yellow 29: Known for its use in solvent-based inks and coatings.

Acid Yellow 36: Used in textile dyeing with different fastness properties compared to Acid Yellow 121.

Uniqueness: this compound stands out due to its excellent solubility in organic solvents, bright color, and stability under sunlight. These properties make it particularly suitable for high-grade colorant applications in various industries .

Activité Biologique

Acid Yellow 121, a synthetic dye belonging to the azo dye family, has garnered attention due to its biological activities and potential health impacts. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and implications for human health and the environment.

Chemical Structure and Properties

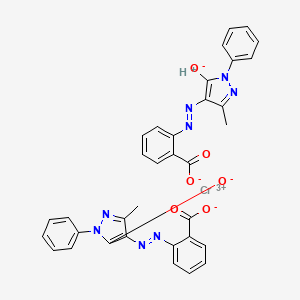

This compound is characterized by its complex molecular structure, which can be represented as follows:

- Chemical Formula : C34H25CrN8O6

- Molecular Weight : Approximately 607.65 g/mol

The compound's structure contributes to its various biological activities, including potential mutagenicity and cytotoxicity.

The biological activity of this compound involves several mechanisms that may affect cellular processes:

- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cell lines. The compound can induce oxidative stress, leading to cell death through apoptosis or necrosis.

- Genotoxicity : There is evidence suggesting that this compound may cause DNA damage. This genotoxic potential raises concerns regarding its carcinogenicity.

- Endocrine Disruption : Some studies indicate that this compound may interfere with endocrine function, potentially leading to reproductive toxicity.

Toxicological Profile

The toxicological assessment of this compound has revealed several critical endpoints:

| Endpoint | Findings |

|---|---|

| Acute Toxicity | Moderate toxicity observed in animal studies; LD50 values indicate potential risk. |

| Mutagenicity | Positive results in Ames tests suggest mutagenic potential. |

| Reproductive Toxicity | Limited data indicate possible adverse effects on reproductive health. |

| Environmental Impact | Persistent in aquatic environments; potential bioaccumulation concerns. |

Case Studies

- Cytotoxic Effects on Human Cell Lines : A study evaluated the cytotoxic effects of this compound on human liver (HepG2) cells. The results indicated a significant reduction in cell viability at concentrations above 50 µg/mL, suggesting that exposure could lead to liver damage or dysfunction.

- Genotoxicity Assessment : In a study using the Ames test, this compound was found to be mutagenic in Salmonella typhimurium strains TA98 and TA100, indicating its potential to cause genetic mutations.

- Endocrine Disruption Investigation : Research assessing the endocrine-disrupting properties of this compound found alterations in hormone levels in exposed animal models, raising concerns about reproductive health implications.

Discussion

The biological activity of this compound presents significant concerns regarding its safety for human health and environmental impact. The evidence of cytotoxicity and genotoxicity necessitates further investigation into its mechanisms of action and long-term effects on human health.

Regulatory Considerations

Given the potential hazards associated with this compound, regulatory bodies are urged to consider stricter guidelines for its use in consumer products and industrial applications. Comprehensive assessments should be conducted to evaluate its safety profile thoroughly.

Propriétés

IUPAC Name |

chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C17H14N4O3.Cr/c2*1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;/h2*2-10,22H,1H3,(H,23,24);/q;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJZTWVYOORNGFM-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25CrN8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00897452 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

693.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-29-6 |

Source

|

| Record name | Acid Yellow 121 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00897452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.